molecular formula C2H4ClOP B14327441 (2-Chloroethyl)phosphanone CAS No. 103915-70-4

(2-Chloroethyl)phosphanone

Cat. No.: B14327441
CAS No.: 103915-70-4
M. Wt: 110.48 g/mol
InChI Key: ORLNWNBHBDCKNS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)phosphanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas, ethylene oxide, and phosphorus oxychloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include ethylene, phosphonic acid derivatives, and phosphine derivatives .

Scientific Research Applications

(2-Chloroethyl)phosphanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chloroethyl)phosphanone involves the release of ethylene, which acts as a signaling molecule in plants. Ethylene regulates various physiological processes, including fruit ripening, flower senescence, and leaf abscission. The compound interacts with ethylene receptors in plant cells, triggering a cascade of molecular events that lead to the desired physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroethyl)phosphanone is unique due to its ability to release ethylene, making it highly valuable in agricultural applications. Unlike other similar compounds, it is specifically used as a plant growth regulator and has a well-defined mechanism of action in plants .

Properties

CAS No.

103915-70-4

Molecular Formula

C2H4ClOP

Molecular Weight

110.48 g/mol

IUPAC Name

1-chloro-2-phosphorosoethane

InChI

InChI=1S/C2H4ClOP/c3-1-2-5-4/h1-2H2

InChI Key

ORLNWNBHBDCKNS-UHFFFAOYSA-N

Canonical SMILES

C(CCl)P=O

Origin of Product

United States

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